molecular formula C7H7BrFNO B1376317 4-Bromo-2-ethoxy-5-fluoropyridine CAS No. 1353776-96-1

4-Bromo-2-ethoxy-5-fluoropyridine

Cat. No. B1376317
Key on ui cas rn: 1353776-96-1
M. Wt: 220.04 g/mol
InChI Key: BEVZLWQGRVQEOB-UHFFFAOYSA-N
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Patent
US08530460B2

Procedure details

2.08 mL (26.0 mmol) Ethyliodide and 1.08 g (3.91 mmol) Ag2CO3 are added to a mixture of 500 mg (2.160 mmol) 4-bromo-5-fluoro-pyridin-2-ol in 10 mL DCM. The mixture is stirred at r.t. over night. Then the reaction mixture is quenched by the addition of water and DCM. After filtration the org. layer is separated, dried with Na2SO4 and the solvent is removed in vacuo.
Quantity
2.08 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](I)[CH3:2].[Br:4][C:5]1[C:10]([F:11])=[CH:9][N:8]=[C:7]([OH:12])[CH:6]=1>C(Cl)Cl>[Br:4][C:5]1[C:10]([F:11])=[CH:9][N:8]=[C:7]([O:12][CH2:1][CH3:2])[CH:6]=1

Inputs

Step One
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(C)I
Name
Ag2CO3
Quantity
1.08 g
Type
reactant
Smiles
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture is quenched by the addition of water and DCM
FILTRATION
Type
FILTRATION
Details
After filtration the org
CUSTOM
Type
CUSTOM
Details
layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1F)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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